molecular formula C9H14ClN3S2 B3239590 (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride CAS No. 1421025-23-1

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

Cat. No. B3239590
CAS RN: 1421025-23-1
M. Wt: 263.8 g/mol
InChI Key: OYVUMCUAACKZGL-OGFXRTJISA-N
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Description

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyrimidine derivative with potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which plays a role in inflammation and cell survival. Additionally, it has been found to activate the AMPK signaling pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphatases. It also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress in cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride in lab experiments include its unique properties and potential therapeutic applications. It has been extensively studied and has been found to have various biochemical and physiological effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular signaling pathways. Additionally, future studies could focus on developing more efficient and safer synthesis methods for this compound.

Scientific Research Applications

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have anti-inflammatory properties and can reduce oxidative stress in cells. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methylsulfanyl-4-[(3R)-pyrrolidin-3-yl]sulfanylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S2.ClH/c1-13-9-11-5-3-8(12-9)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUMCUAACKZGL-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)SC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=CC(=N1)S[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421025-23-1
Record name Pyrimidine, 2-(methylthio)-4-[(3R)-3-pyrrolidinylthio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421025-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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